![molecular formula C11H11Cl3N2O4 B13860506 Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including nitro, chloro, and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate typically involves the reaction of 2,3,4-trichloro-6-nitrobenzylamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea.
Major Products
Reduction: Conversion to the corresponding amine or carboxylic acid.
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The chloro groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-(2,3,4-trichloro-6-nitrobenzyl)glycinate
- Ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycine
Uniqueness
Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H11Cl3N2O4 |
|---|---|
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H11Cl3N2O4/c1-2-20-9(17)5-15-4-6-8(16(18)19)3-7(12)11(14)10(6)13/h3,15H,2,4-5H2,1H3 |
InChI-Schlüssel |
SCDRIGIOOZITSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




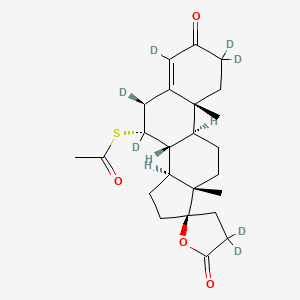

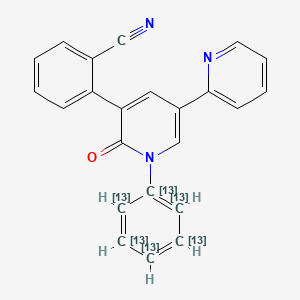
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
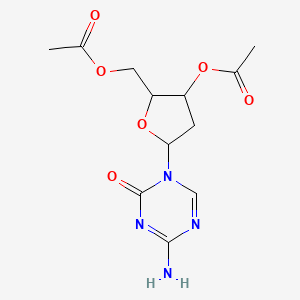

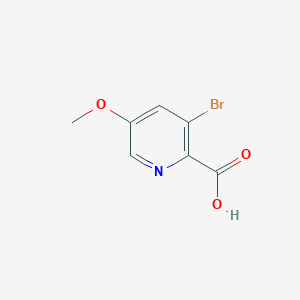

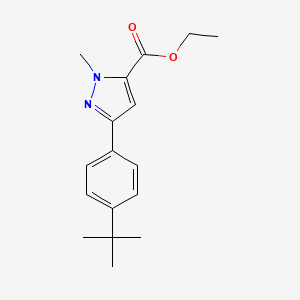
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
